molecular formula C16H26N5O6P B194246 ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate CAS No. 142341-04-6

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate

Cat. No. B194246
CAS RN: 142341-04-6
M. Wt: 415.38 g/mol
InChI Key: NOZLVTCICOSPFI-UHFFFAOYSA-N
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Description

The compound you mentioned, ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with various functional groups such as ethoxy, methyl, and phosphoryl .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of various functional groups. It includes a purine ring, which is a type of nitrogen-containing heterocycle, and it also has ethoxy, methyl, and phosphoryl groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For example, the presence of polar functional groups like phosphoryl and ethoxy suggests that this compound might have some degree of polarity. The exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phosphonate Analogs : This compound is part of a study involving the synthesis of phosphonate analogs of nucleotides, showing potential in developing new types of phosphonate nucleotide analogs (Brel, 2013).
  • Synthetic Studies for Analog Compounds : Research has been conducted on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, which are closely related to the chemical structure , providing insights into their synthesis and properties (Roggen & Gundersen, 2008).
  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs : This includes studies on the reaction and synthesis of related purine derivatives, contributing to the understanding of the synthesis pathways of similar compounds (Janeba, Holý, & Masojídková, 2000).

Biological Applications and Studies

  • Inhibitory Effect on Human Erythrocyte Purine Nucleoside Phosphorylase : Certain phosphinico]methyl]phosphonic acids, closely related to this compound, have been synthesized and tested for their inhibitory effects, showcasing potential medicinal applications (Kelley et al., 1995).
  • Study on Ionic Equilibriums and Coordination Properties : Research on the dissociation and stability constants of related compounds, such as Adefovir and Cidofovir, provides valuable information on their behavior in biological systems (Atabey & Sarı, 2013).
  • Antimycobacterial Activity of Purine Conjugates : Synthesized purin-6-yl derivatives, including those with a structure similar to the compound , have been tested for their inhibitory effects against Mycobacterium tuberculosis (Musiyak et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is the adenylate cyclase toxin (ACT) . ACT is a key virulence factor of Bordetella pertussis, a bacterium that causes whooping cough .

Mode of Action

PMEA acts as an inhibitor of ACT . The active metabolite of PMEA, known as PMEApp, has been shown to inhibit ACT . This inhibition disrupts the function of ACT, thereby preventing Bordetella pertussis from invading the mammalian body .

Biochemical Pathways

PMEA affects the biochemical pathway involving ACT. By inhibiting ACT, PMEA disrupts the normal functioning of this pathway, which is crucial for the invasion of Bordetella pertussis into the mammalian body . The downstream effects of this disruption include a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough .

Pharmacokinetics

PMEA and its derivatives have been synthesized as prodrugs to enhance their oral bioavailability . These prodrugs are designed to be hydrolyzed in the body, releasing the active PMEA . The oral bioavailability of PMEA from these prodrugs varies, with some studies reporting bioavailability as high as 37.8% .

Result of Action

The inhibition of ACT by PMEA results in a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough . Additionally, PMEA and its prodrugs have been found to reduce the apoptotic effects of ACT and prevent an ACT-induced elevation of intracellular calcium .

Action Environment

The action of PMEA and its prodrugs can be influenced by various environmental factors. For example, the lipophilicity of the prodrugs and the degree of their hydrolysis into free PMEA can affect their inhibitory activity . Furthermore, the prodrugs’ susceptibility to degradation can vary depending on the environment, with some prodrugs being less susceptible to degradation in certain cells compared to others .

properties

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLVTCICOSPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438070
Record name {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142341-04-6
Record name {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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